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Compound of Interest

Compound Name: Bimosiamose Disodium

Cat. No.: B1667081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical safety and

toxicity data for Bimosiamose Disodium (TBC1269), a pan-selectin antagonist. The

information herein is compiled from publicly accessible literature. It is important to note that full,

detailed preclinical study reports are often proprietary and not publicly available. Therefore, this

guide summarizes the key findings and provides representative experimental protocols based

on established regulatory guidelines.

Executive Summary
Bimosiamose Disodium is a synthetic, small-molecule pan-selectin antagonist designed to

inhibit the adhesion of leukocytes to the vascular endothelium, a critical step in the

inflammatory cascade. Preclinical safety evaluation has focused on defining the toxicological

profile of the compound, particularly for the inhalation route of administration, which has been

explored in clinical trials. The available data from repeated-dose inhalation studies in two

species, the Sprague-Dawley rat and the Beagle dog, have established No-Observed-Effect

Levels (NOELs). Information regarding genotoxicity and developmental and reproductive

toxicity (DART) is not readily available in the public domain.

Quantitative Toxicology Data
The primary quantitative toxicity data available for Bimosiamose Disodium are the NOELs

from 4-week (28-day) repeated-dose inhalation toxicity studies. These findings are crucial for
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establishing a safe starting dose in first-in-human clinical trials.

Study Type Species Duration
Route of
Administrat
ion

No-
Observed-
Effect Level
(NOEL)

Reference

Repeated-

Dose Toxicity

Sprague-

Dawley Rat
4 Weeks Inhalation 1 mg/kg/day [1]

Repeated-

Dose Toxicity
Beagle Dog 4 Weeks Inhalation 40 mg/kg/day [1]

Note on Data Availability: Extensive searches did not yield publicly available quantitative data

from single-dose toxicity (e.g., LD50), genotoxicity (e.g., Ames test, micronucleus assay),

carcinogenicity, or developmental and reproductive toxicity (DART) studies for Bimosiamose
Disodium. Standard preclinical safety programs for investigational new drugs typically include

such studies.

Experimental Protocols
Detailed protocols for the specific preclinical studies on Bimosiamose Disodium are not

publicly available. However, such studies are generally conducted in compliance with

international guidelines, such as those from the Organisation for Economic Co-operation and

Development (OECD). The following is a representative protocol for a 28-day inhalation toxicity

study, based on OECD Guideline 412, and tailored to the known information about the

Bimosiamose Disodium studies.

Representative 28-Day Inhalation Toxicity Study
Protocol (Based on OECD Guideline 412)

Test Guideline: OECD Guideline for the Testing of Chemicals, No. 412: Subacute Inhalation

Toxicity: 28-Day Study.[2][3][4]

Test Species: Sprague-Dawley rats and Beagle dogs (separate studies).[1]
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Animal Housing and Acclimatization: Animals are housed in environmentally controlled

conditions (temperature, humidity, light/dark cycle). A minimum 5-day acclimatization period

precedes the study.[5]

Groups: At least three dose groups (low, mid, high) and a control group (air or vehicle). Each

group consists of an equal number of male and female animals (typically 5-10 per sex for

rodents).[2]

Administration: The test substance is administered as an aerosol via nose-only or whole-

body inhalation chambers for a fixed duration each day (e.g., 6 hours/day), 5-7 days a week,

for 28 days.[2]

Monitoring and Examinations:

Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality. More

detailed examinations are performed weekly.

Body Weight and Food Consumption: Measured weekly.

Clinical Pathology: Blood samples are collected at termination for hematology and clinical

chemistry analysis.

Ophthalmology: Examinations are conducted pre-test and at termination.

Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

Organ Weights: Key organs are weighed.

Histopathology: A comprehensive set of tissues from all animals in the control and high-

dose groups are examined microscopically. Target organs are also examined in the lower-

dose groups.

Data Analysis: Statistical analysis is performed to determine the significance of any observed

effects and to establish the No-Observed-Effect Level (NOEL).
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Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway of Leukocyte Adhesion and Inhibition
by Bimosiamose
Bimosiamose, as a pan-selectin antagonist, works by disrupting the initial tethering and rolling

of leukocytes on the endothelial surface of blood vessels, which is a critical step in the

inflammatory response. The diagram below illustrates this mechanism of action.

Mechanism of Action of Bimosiamose in Inhibiting Leukocyte Adhesion
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Mechanism of Action of Bimosiamose
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Experimental Workflow for a 28-Day Inhalation Toxicity
Study
The following diagram outlines the key stages of a typical 28-day preclinical inhalation toxicity

study, from the initial preparation to the final data analysis and reporting.
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Workflow of a 28-Day Inhalation Toxicity Study

Phase 1: Pre-Study

Animal Acclimatization
(>= 5 days)

Phase 2: Dosing (28 Days)

Daily Inhalation Exposure
(e.g., 6 hours/day)

Phase 3: In-Life Monitoring

Daily Clinical Observations

Phase 4: Post-Study Analysis

Terminal Sacrifice
& Gross Necropsy

Randomization into
Dose Groups

Weekly Body Weight
& Food Consumption

Clinical Pathology
(Hematology & Chemistry)

Histopathology
(Tissue Processing & Analysis)

Data Analysis & Statistics

Final Report
(including NOEL determination)

Click to download full resolution via product page

28-Day Inhalation Toxicity Study Workflow
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Discussion and Conclusion
The available preclinical safety data for Bimosiamose Disodium, primarily from 4-week

inhalation studies in rats and dogs, indicate a margin of safety for the tested route of

administration, with established NOELs of 1 mg/kg/day and 40 mg/kg/day in these species,

respectively.[1] As a pan-selectin antagonist, the mechanism of action is well-understood to be

the inhibition of leukocyte adhesion, a key initiating event in inflammation.

The lack of publicly available data on genotoxicity and reproductive toxicity is a significant gap

in a comprehensive public safety profile. Standard drug development programs would have

generated these data prior to late-stage clinical trials.

For researchers and drug development professionals, the key takeaways are:

Bimosiamose has a defined NOEL in two relevant species for sub-chronic inhalation

exposure.

The mechanism of action is targeted towards a specific component of the inflammatory

cascade.

A comprehensive understanding of the full preclinical safety profile is limited by the lack of

public data on other standard toxicological endpoints.

Further investigation into regulatory submission documents, if they become public, would be

necessary to complete the safety and toxicity profile of Bimosiamose Disodium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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